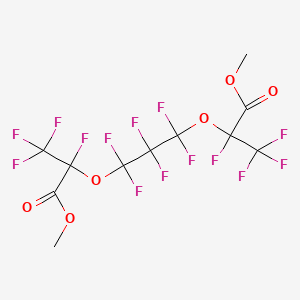
Dimethyl perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioate is a fluorinated compound known for its unique chemical properties. It is often used in various industrial applications due to its stability and resistance to harsh chemical environments . The compound has a CAS number of 50733-67-0 and is characterized by its high boiling point and density .
Preparation Methods
The synthesis of Dimethyl perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioate typically involves the fluorination of specific hydrocarbon precursors. The reaction conditions often require the use of specialized equipment to handle the highly reactive fluorine gas. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Dimethyl perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, to form a variety of substituted products.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical syntheses due to its unique reactivity.
Biology: Investigated for its potential use in biological systems, particularly in the study of fluorinated compounds.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, including coatings and polymers.
Mechanism of Action
The mechanism of action of Dimethyl perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioate involves its interaction with specific molecular targets. The pathways involved depend on the specific application and the environment in which the compound is used. In industrial applications, its stability and resistance to degradation are key factors .
Comparison with Similar Compounds
Dimethyl perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioate can be compared with other fluorinated compounds such as:
Perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioyl difluoride: Similar in structure but differs in its functional groups.
Amorphous copolymers of perfluoro-2,2-dimethyl-1,3-dioxole: Used in similar applications but have different physical properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties such as high stability and resistance to harsh chemical environments.
Properties
Molecular Formula |
C11H6F14O6 |
|---|---|
Molecular Weight |
500.14 g/mol |
IUPAC Name |
methyl 2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,1,1,2-tetrafluoro-3-methoxy-3-oxopropan-2-yl)oxypropoxy]propanoate |
InChI |
InChI=1S/C11H6F14O6/c1-28-3(26)5(12,8(16,17)18)30-10(22,23)7(14,15)11(24,25)31-6(13,4(27)29-2)9(19,20)21/h1-2H3 |
InChI Key |
MUULAQIFCWNCIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(OC(C(C(OC(C(=O)OC)(C(F)(F)F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















